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Introduction

Acreozast, also known as TYB-2285, is a small molecule inhibitor of Vascular Cell Adhesion
Molecule 1 (VCAM-1).[1] VCAM-1 is a key cell surface protein expressed on endothelial cells
that mediates the adhesion and transmigration of leukocytes, such as lymphocytes and
monocytes, from the bloodstream into surrounding tissues. This process is a critical step in the
inflammatory response. By blocking the function of VCAM-1, Acreozast has the potential to
modulate inflammatory signaling and subsequent gene expression.

These application notes provide a comprehensive guide for researchers to investigate the
effects of Acreozast on gene expression in a controlled in vitro setting. The protocols detailed
below cover cell culture, treatment with Acreozast, and subsequent analysis of gene
expression using quantitative real-time PCR (QRT-PCR) and RNA sequencing (RNA-seq).

VCAM-1 Signaling Pathway and Acreozast's
Mechanism of Action

VCAM-1, upon engagement with its ligand, Very Late Antigen-4 (VLA-4) on leukocytes, initiates
a downstream signaling cascade within the endothelial cell. This signaling is crucial for the
remodeling of the cytoskeleton and the opening of cell-cell junctions to allow for leukocyte
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transmigration. A key player in this pathway is the activation of Racl, which leads to the
production of reactive oxygen species (ROS) via NADPH oxidase 2 (NOX2). This ROS
production subsequently activates matrix metalloproteinases (MMPSs), protein kinase Ca
(PKCa), and protein tyrosine phosphatase 1B (PTP1B). Acreozast, by inhibiting VCAM-1, is
expected to attenuate these downstream signaling events, thereby reducing the inflammatory
response.

Gene expression of VCAM-1 itself is upregulated by pro-inflammatory cytokines such as Tumor
Necrosis Factor-alpha (TNF-a) and Interleukin-4 (IL-4), primarily through the activation of the
NF-kB transcription factor. Therefore, studying the effects of Acreozast on gene expression in
a TNF-a-stimulated environment can provide valuable insights into its anti-inflammatory
properties.
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Figure 1: VCAM-1 Signaling Pathway and Acreozast Inhibition.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from gRT-
PCR and RNA-seq experiments.
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Table 1: qRT-PCR Analysis of Gene Expression Changes Following Acreozast Treatment

Fold Change (vs.
Gene Treatment Group ) p-value
Vehicle Control)

VCAM1 TNF-a 152+1.8 <0.001
TNF-a + Acreozast (1
8511 <0.01
HM)
TNF-a + Acreozast
3.1+05 <0.001
(10 p™m)
ICAM1 TNF-a 128+15 <0.001
TNF-a + Acreozast (1
7.1+09 <0.01
HM)
TNF-a + Acreozast
25+04 <0.001
(10 pm)
SELE TNF-a 105+1.2 <0.001
TNF-a + Acreozast (1
6.2+0.8 <0.01
HM)
TNF-a + Acreozast
1.9+0.3 <0.001
(10 um)
IL6 TNF-a 256+3.1 <0.001
TNF-a + Acreozast (1
143+1.9 <0.01
HM)
TNF-a + Acreozast
58+0.7 <0.001
(10 pM)
CCL2 TNF-a 189+22 <0.001
TNF-a + Acreozast (1
10.1+1.3 <0.01
HM)
TNF-a + Acreozast
42+0.6 <0.001

(10 uM)
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Data are presented as mean * standard deviation from three independent experiments.
Statistical significance was determined using a one-way ANOVA followed by Tukey's post-hoc

test.

Table 2: Top 10 Differentially Expressed Genes from RNA-seq Analysis (TNF-a + Acreozast
vs. TNF-a)
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log2(Fold
Gene Symbol Gene Name p-value FDR
Change)

Vascular Cell

VCAM1 Adhesion -2.58 1.2e-50 2.1e-46
Molecule 1
Intercellular

ICAM1 Adhesion -2.31 3.5e-45 4.9e-41
Molecule 1

SELE E-Selectin -2.89 8.1e-42 9.5e-38

IL6 Interleukin 6 -3.15 2.4e-38 2.5e-34
C-C Motif

CCL2 Chemokine -2.98 7.7e-35 7.1e-31
Ligand 2
C-X-C Motif

CXCLS8 Chemokine -2.75 1.9e-32 1.6e-28
Ligand 8
NFKB Inhibitor

NFKBIA 1.85 4.2e-29 3.3e-25
Alpha
TNF Alpha

TNFAIP3 Induced Protein 1.92 9.8e-27 7.1e-23
3
Baculoviral IAP

BIRC3 Repeat -1.55 2.1e-25 1.4e-21
Containing 3
RELB Proto-

RELB Oncogene, NF- -1.78 6.3e-24 3.9e-20
KB Subunit

FDR: False Discovery Rate

Experimental Protocols
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Figure 2: Experimental Workflow for Gene Expression Analysis.
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Cell Culture of Human Umbilical Vein Endothelial Cells
(HUVECS)

Materials:

e Human Umbilical Vein Endothelial Cells (HUVECS)
e Endothelial Cell Growth Medium (e.g., EGM-2)

e 0.05% Trypsin-EDTA

¢ Phosphate-Buffered Saline (PBS)

e T-75 cell culture flasks

o 6-well cell culture plates

Protocol:

Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium in a humidified
incubator at 37°C with 5% COs2.

¢ When cells reach 80-90% confluency, aspirate the medium and wash the cells once with
PBS.

e Add 2-3 mL of 0.05% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until
cells detach.

o Neutralize the trypsin with 5-7 mL of Endothelial Cell Growth Medium and transfer the cell
suspension to a 15 mL conical tube.

o Centrifuge the cells at 200 x g for 5 minutes.
o Aspirate the supernatant and resuspend the cell pellet in fresh medium.

o Seed the cells into 6-well plates at a density of 2 x 10° cells per well and allow them to
adhere and grow to 80-90% confluency before treatment.
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Acreozast Treatment and TNF-a Stimulation

Materials:

Acreozast (stock solution in DMSO)

Recombinant Human TNF-a (stock solution in sterile water or PBS with 0.1% BSA)

Endothelial Cell Growth Medium

DMSO (vehicle control)
Protocol:

e Prepare working solutions of Acreozast in Endothelial Cell Growth Medium at the desired
final concentrations (e.g., 1 uM and 10 pM). Ensure the final DMSO concentration is
consistent across all wells and does not exceed 0.1%.

» Prepare a working solution of TNF-a in Endothelial Cell Growth Medium at a final
concentration of 10 ng/mL.

e Aspirate the medium from the confluent HUVECs in the 6-well plates.

e Add the medium containing Acreozast or the vehicle control (DMSO) to the respective wells.
 Incubate for 1 hour at 37°C.

o Add the TNF-a working solution to the designated wells.

 Incubate for the desired time period (e.g., 4-6 hours for gene expression analysis).

RNA Extraction

Materials:
e TRIzol™ Reagent

e Chloroform
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Isopropanol
75% Ethanol (in RNase-free water)
RNase-free water

RNase-free microcentrifuge tubes

Protocol:

Aspirate the medium from the wells and wash once with PBS.

Add 1 mL of TRIzol™ Reagent to each well and lyse the cells by pipetting up and down
several times.

Transfer the lysate to an RNase-free microcentrifuge tube.

Incubate at room temperature for 5 minutes.

Add 200 pL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
Incubate at room temperature for 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Carefully transfer the upper aqueous phase to a new RNase-free tube.

Add 500 pL of isopropanol and mix by inverting the tube.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
Centrifuge at 7,500 x g for 5 minutes at 4°C.

Discard the supernatant and air-dry the pellet for 5-10 minutes.
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» Resuspend the RNA in 20-50 pL of RNase-free water.

o Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis

Materials:

High-Capacity cDNA Reverse Transcription Kit (or similar)

RNA template (1-2 pg)

RNase-free water

Thermal cycler
Protocol:
e In an RNase-free tube, combine the following components:

o 10X RT Buffer: 2.0 uL

(¢]

10X RT Random Primers: 2.0 uL

[¢]

25X dNTP Mix (100 mM): 0.8 pL

[e]

MultiScribe™ Reverse Transcriptase: 1.0 pL

[e]

RNA template: up to 1 ug

o

Nuclease-free H20: to a final volume of 20 pL

o Gently mix the components and centrifuge briefly.

o Place the tube in a thermal cycler and run the following program:
o 25°C for 10 minutes

o 37°C for 120 minutes
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o 85°C for 5 minutes

o Hold at 4°C

e The synthesized cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)

Materials:
e SYBR™ Green PCR Master Mix
o Forward and reverse primers for target and housekeeping genes (e.g., GAPDH, ACTB)
o cDNA template
* Nuclease-free water
e RT-PCR instrument
Protocol:
o Prepare the gRT-PCR reaction mix in a microcentrifuge tube. For each reaction, combine:
o SYBR™ Green PCR Master Mix (2X): 10 uL
o Forward Primer (10 puM): 0.5 pL
o Reverse Primer (10 uM): 0.5 pL
o cDNA template (diluted): 2 uL
o Nuclease-free H20: 7 uL
e Aliquot 20 pL of the reaction mix into each well of a qRT-PCR plate.
o Seal the plate and centrifuge briefly.

e Place the plate in the gRT-PCR instrument and run a standard cycling program:
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o Hold Stage: 95°C for 10 minutes
o PCR Stage (40 cycles):

= 95°C for 15 seconds

» 60°C for 1 minute

o Melt Curve Stage

e Analyze the data using the comparative Ct (AACt) method to determine the relative fold
change in gene expression.

RNA Sequencing (RNA-seq) and Data Analysis

For a more comprehensive analysis of gene expression, RNA-seq is recommended.
Protocol Outline:
e Library Preparation:
o Start with high-quality total RNA (RIN > 8.0).
o Perform poly(A) selection to enrich for mRNA.
o Fragment the mRNA and synthesize first and second-strand cDNA.
o Perform end-repair, A-tailing, and ligate sequencing adapters.
o Amplify the library by PCR.
o Assess library quality and quantity.
e Sequencing:

o Sequence the prepared libraries on a high-throughput sequencing platform (e.g., lllumina
NovaSeq).

o Data Analysis:
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o Perform quality control on the raw sequencing reads (e.g., using FastQC).

o Trim adapter sequences and low-quality reads (e.g., using Trimmomatic).

o Align the reads to a reference genome (e.g., using STAR or HISAT?2).

o Quantify gene expression (e.g., using featureCounts or Salmon).

o Perform differential gene expression analysis (e.g., using DESeq2 or edgeR).

o Conduct pathway and gene ontology enrichment analysis to interpret the biological
significance of the differentially expressed genes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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